
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one typically involves several key steps:
Starting Material: The synthesis begins with a suitable chromenone derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Chlorination: The chlorine atom is introduced at the 6-position through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Propylation: The propyl group is introduced at the 4-position through an alkylation reaction, typically using propyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dechlorinated chromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a selective inhibitor of enzymes such as monoamine oxidase B, which is relevant in the treatment of neurodegenerative diseases like Parkinson’s disease.
Fluorescent Probes: Due to its chromenone core, it can be used as a fluorescent probe for detecting metal ions and other analytes in biological and environmental samples.
Pharmacological Studies: The compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-aminomethyl-7-benzyloxy-2H-chromen-2-one: This compound also contains a benzyloxy group at the 7-position and is studied for its potential as a multi-target inhibitor for Alzheimer’s disease.
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative used as a fluorescent probe and in various pharmacological studies.
Uniqueness
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, while the chlorine atom and propyl group contribute to its selective binding and activity profile.
Properties
IUPAC Name |
6-chloro-7-phenylmethoxy-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-2-6-14-9-19(21)23-17-11-18(16(20)10-15(14)17)22-12-13-7-4-3-5-8-13/h3-5,7-11H,2,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUWKQQTCOGVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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